3,5-Difluoro-4-methylbenzyl bromide
Overview
Description
3,5-Difluoro-4-methylbenzyl bromide: is an organic compound with the molecular formula C8H7BrF2 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3,5-Difluoro-4-methyltoluene: One common method involves the bromination of 3,5-difluoro-4-methyltoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production methods for 3,5-difluoro-4-methylbenzyl bromide often involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3,5-Difluoro-4-methylbenzyl bromide readily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted benzylamines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3,5-Difluoro-4-methylbenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 3,5-Difluoro-4-methylbenzyl bromide can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity.
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with specific receptors or proteins involved in cellular signaling.
Comparison with Similar Compounds
3,5-Difluoro-4-methoxybenzyl bromide: Similar in structure but with a methoxy group instead of a methyl group.
4-Trifluoromethylbenzyl bromide: Contains a trifluoromethyl group instead of difluoromethyl, leading to different chemical properties and uses.
Uniqueness:
Properties
IUPAC Name |
5-(bromomethyl)-1,3-difluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-7(10)2-6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRSMKTOICCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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